2-chloro-N-(4-methylpyridin-2-yl)acetamide
Overview
Description
2-chloro-N-(4-methylpyridin-2-yl)acetamide, also known as MPCA, is a chemical compound that has been of interest to scientists due to its diverse range of biological applications. It is a chlorinated organic compound with the molecular formula C8H9ClN2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 4-position and a chloroacetamide group at the 2-position . The empirical formula is C8H9ClN2O .Scientific Research Applications
Oxidation Reactivity and Synthetic Applications
Research demonstrates the synthetic versatility of pyridine-substituted acetamides in generating diverse chemical structures through oxidation reactions. For instance, the study by Pailloux et al. (2007) details the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, showcasing the reactivity channels that lead to various products under different conditions. These findings are pivotal for developing new synthetic pathways in organic chemistry.
Synthesis of Heterocyclic Compounds
Kobayashi and colleagues (2007) reported on a two-step synthesis procedure to generate pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from 2-chloro-6-methylpyridine-3-carbonitrile. This methodological approach underscores the chemical's utility in preparing compounds that could have significant biological activities or applications in material science.
Coordination Chemistry and Ligand Properties
The coordination chemistry of N-(pyridin-2-yl)acetamide derivatives reveals their potential as ligands in metal complexes. Smolentsev's study (2017) on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide highlights how substituents affect the coordination geometry and properties of the complexes, offering insights for designing new materials with specific electronic or catalytic properties.
Anticancer and Antimicrobial Properties
The investigation into the biological activities of compounds derived from chloro-N-(pyridin-2-yl)acetamide derivatives, such as those by Evren et al. (2019), has revealed their potential as anticancer agents. Similarly, Fuloria et al. (2009) explored the synthesis and antimicrobial evaluation of novel imines and thiazolidinones, underscoring the therapeutic relevance of these compounds.
Material Science and Photovoltaic Applications
The photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs, as studied by Mary et al. (2020), indicate the potential use of related compounds in dye-sensitized solar cells (DSSCs). This research provides a foundation for the development of new materials that could enhance the efficiency of solar energy conversion.
Properties
IUPAC Name |
2-chloro-N-(4-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXLZBORMTYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265870 | |
Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36145-30-9 | |
Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36145-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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